Alanine, 2-propenyl ester (9CI)
Description
Alanine, 2-propenyl ester (9CI) is an amino acid ester where the carboxylic acid group of alanine (C₃H₇NO₂) is esterified with 2-propenyl (allyl) alcohol. The 9CI designation refers to the Chemical Abstracts Service (CAS) nomenclature rules for systematic naming. The compound’s structure comprises an allyloxy group (-O-CH₂CH=CH₂) attached to the carbonyl carbon of alanine, retaining the amino (-NH₂) group on the α-carbon.
Alanine esters are primarily utilized as intermediates in peptide synthesis, pharmaceutical research, and agrochemical applications due to their reactive amino and ester groups . The allyl ester moiety may confer unique reactivity, such as susceptibility to hydrolysis or polymerization, which can be leveraged in controlled-release formulations .
Properties
IUPAC Name |
prop-2-enyl 2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLJIGRKBHXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data
Hydrolytic Stability
- Allyl esters (e.g., Allyl octanoate, CAS 4230-97-1) hydrolyze faster in acidic conditions than methyl esters, making them suitable for transient drug delivery systems .
- Alanine, 2-propenyl ester (9CI) undergoes enzymatic hydrolysis in vivo, releasing alanine for metabolic use .
Preparation Methods
Reaction Mechanism and Adaptations
In the referenced patent, L-alanine reacts with isopropanol and catalytic SOCl₂ to form the ester hydrochloride. For allyl ester synthesis, substituting isopropanol with allyl alcohol introduces challenges due to the allyl group’s reactivity. The proposed mechanism involves:
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Protonation of the carboxylic acid by SOCl₂, forming an acylium ion.
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Nucleophilic attack by allyl alcohol, yielding the ester intermediate.
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Salt formation with HCl, precipitating the product for isolation.
Key modifications for allyl ester synthesis include:
Experimental Data (Hypothetical Adaptation)
| Parameter | Value | Source Adaptation |
|---|---|---|
| Alanine:Allyl alcohol | 1:1.5 (molar) | |
| Catalyst (Al₂O₃) | 5–10% w/w | |
| Reaction time | 24–26 hours | |
| Yield | 85–90% (theoretical) | Estimated |
Schotten-Baumann Acylation with Allyl Chloride
The Schotten-Baumann reaction—a classical method for ester synthesis—offers an alternative pathway using allyl chloride as the alkylating agent. This method avoids direct handling of SOCl₂, reducing corrosion risks.
Protocol and Optimizations
Challenges and Solutions
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Hydrolysis of allyl chloride : Minimized by maintaining pH > 10 and low temperatures (0–5°C).
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Racemization : Use of N-protected alanine (e.g., Fmoc) preserves stereochemistry, as demonstrated in Patent US7626022B2 for β-heteroaryl-α-alanine derivatives.
Enzymatic methods provide stereoselective synthesis under mild conditions, avoiding harsh acids or bases. While not explicitly covered in the cited patents, lipase-mediated esterification is widely documented for amino acid esters.
Proposed Methodology
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Enzyme : Candida antarctica lipase B (CALB) immobilized on acrylic resin.
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Solvent system : Tert-butanol or solvent-free conditions.
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Reaction parameters : 40–50°C, 48–72 hours, molecular sieves to absorb water.
Advantages Over Chemical Methods
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No racemization : Enzymes selectively catalyze L-alanine esterification.
Industrial-Scale Production Considerations
Catalyst Recovery and Solvent Recycling
Patent CN109467515B highlights the recyclability of alumina catalysts and isopropanol. For allyl ester synthesis:
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Alumina regeneration : Calcination at 400°C removes organic residues.
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Allyl alcohol recovery : Distillation under reduced pressure (40–50°C, 15 mmHg).
Waste Reduction Strategies
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Thionyl chloride minimization : Catalytic SOCl₂ reduces HCl gas emissions.
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Byproduct utilization : Triethylamine hydrochloride (from Fmoc protection) can be neutralized for wastewater treatment.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid catalysis | 85–90 | 98–99 | Low | High |
| Schotten-Baumann | 75–80 | 95–97 | Moderate | Moderate |
| Enzymatic | 60–70 | 99+ | High | Low |
Key observations :
-
Acid catalysis offers the best balance of yield and scalability but risks racemization.
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Enzymatic methods excel in purity and stereocontrol but require longer reaction times.
Q & A
Q. What are the optimal synthetic routes for preparing Alanine, 2-propenyl ester (9CI) with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves esterification of alanine with allyl alcohol (2-propenol) under acid catalysis. For enantiomeric purity, chiral catalysts like L-proline or enzyme-mediated approaches (e.g., lipases) can be employed. Key steps include:
- Protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions .
- Use of anhydrous conditions (e.g., DCC/DMAP) to enhance esterification efficiency .
- Purification via column chromatography or distillation to isolate the allyl ester .
Yields and enantiomeric excess (ee) should be quantified using chiral HPLC or polarimetry .
Q. How can spectroscopic techniques (NMR, IR) distinguish Alanine, 2-propenyl ester from structurally similar allyl esters?
- Methodological Answer :
- ¹H NMR : The allyl group (2-propenyl) exhibits characteristic signals:
- Two doublets at δ 5.8–6.1 ppm (CH₂=CH₂) and a triplet for the allylic CH₂ (δ 4.5–5.0 ppm) .
- The α-proton of alanine appears as a quartet (δ 3.5–4.0 ppm) due to coupling with NH₂ and CH₃ .
- IR : The ester carbonyl (C=O) stretch at 1740–1720 cm⁻¹ and NH₂ bending at 1650–1580 cm⁻¹ confirm the structure .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 158.1 (C₆H₁₁NO₂) and fragments at m/z 85 (allyl group loss) .
Q. What are the key stability challenges of Alanine, 2-propenyl ester under different storage conditions?
- Methodological Answer :
- Hydrolysis : The ester bond is prone to hydrolysis in aqueous media, especially at pH > 7. Accelerated stability studies (40°C/75% RH) can model degradation kinetics .
- Light Sensitivity : UV exposure may cause allyl group isomerization (cis-trans) or oxidation. Storage at 2–8°C in amber vials is recommended .
- Purity Monitoring : Free allyl alcohol (a hydrolysis byproduct) should be quantified via GC-MS, maintaining levels <0.1% .
Advanced Research Questions
Q. How does the allyl group in Alanine, 2-propenyl ester influence its reactivity in peptide coupling reactions?
- Methodological Answer : The allyl group acts as a temporary protecting group, enabling orthogonal deprotection under mild conditions (e.g., Pd⁰ catalysis). Comparative studies with methyl/ethyl esters show:
- Coupling Efficiency : Allyl esters exhibit lower steric hindrance, improving coupling yields in solid-phase peptide synthesis (SPPS) .
- Deprotection Kinetics : Pd(PPh₃)₄/PhSiH₃ selectively removes the allyl group without affecting acid-labile side chains .
Kinetic data should be collected via LC-MS to optimize reaction timelines.
Q. What computational methods predict the hydrolysis kinetics of Alanine, 2-propenyl ester in aqueous solutions?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis (acid/base-catalyzed) using Gaussian or ORCA software. Key parameters include bond dissociation energies (BDEs) and solvation effects .
- MD Simulations : Simulate water accessibility to the ester bond in explicit solvent models (e.g., TIP3P) to predict pH-dependent degradation .
- Experimental Validation : Compare computational results with HPLC-measured hydrolysis rates (e.g., kobs at pH 3–10) .
Q. How can contradictions in reported bioactivity data of Alanine, 2-propenyl ester derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Stereochemical Variance : Ensure enantiopurity via chiral chromatography and confirm absolute configuration using X-ray crystallography .
- Impurity Profiles : Characterize byproducts (e.g., allyl alcohol, oxidized species) via LC-MS and adjust synthetic protocols accordingly .
- Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition) across studies, controlling for pH, temperature, and solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
